molecular formula C6H10ClIO B079323 6-Iodohexanoyl chloride CAS No. 14500-34-6

6-Iodohexanoyl chloride

Cat. No.: B079323
CAS No.: 14500-34-6
M. Wt: 260.5 g/mol
InChI Key: SYKHBQXWNOIMST-UHFFFAOYSA-N
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Description

6-Iodohexanoyl chloride (C₆H₁₀IClO) is a halogenated acyl chloride characterized by an iodine atom at the terminal carbon of a six-carbon chain and a reactive chloride group at the carbonyl position. While specific data on this compound are absent in the provided evidence, its structure can be inferred from related compounds like 6-aminohexanoyl chloride (C₆H₁₂ClNO) .

Properties

CAS No.

14500-34-6

Molecular Formula

C6H10ClIO

Molecular Weight

260.5 g/mol

IUPAC Name

6-iodohexanoyl chloride

InChI

InChI=1S/C6H10ClIO/c7-6(9)4-2-1-3-5-8/h1-5H2

InChI Key

SYKHBQXWNOIMST-UHFFFAOYSA-N

SMILES

C(CCC(=O)Cl)CCI

Canonical SMILES

C(CCC(=O)Cl)CCI

Synonyms

6-Iodohexanoyl chloride

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Differences

The primary distinction between 6-iodohexanoyl chloride and its analogs lies in the substituent at the sixth carbon. For example:

  • 6-Aminohexanoyl chloride (C₆H₁₂ClNO): Features an amino (-NH₂) group instead of iodine, altering reactivity. The amino group enables participation in condensation or amidation reactions, whereas iodine may facilitate alkylation or cross-coupling processes .
  • Hexachlorocyclohexane derivatives (e.g., CAS 27154-44-5): These are chlorinated cyclohexanes, structurally unrelated to acyl chlorides, and primarily used as pesticides or environmental pollutants .

Physicochemical Properties (Theoretical Comparison)

Property This compound (Inferred) 6-Aminohexanoyl Chloride Hexachlorocyclohexane
Molecular Formula C₆H₁₀IClO C₆H₁₂ClNO C₆H₆Cl₆
Molecular Weight (g/mol) ~236.41 149.62 290.83
Key Functional Groups Iodo, acyl chloride Amino, acyl chloride Chlorinated cyclohexane
Reactivity Electrophilic substitution Nucleophilic substitution Radical-mediated degradation

Research Findings and Limitations

  • Synthesis Challenges: Halogenated acyl chlorides like this compound may require specialized conditions (e.g., anhydrous) to prevent hydrolysis, similar to 6-aminohexanoyl chloride .

Q & A

Q. What systematic review techniques are effective for synthesizing fragmented literature on this compound applications?

  • Methodology : Conduct PRISMA-guided reviews to map available studies. Use citation chaining and keyword co-occurrence analysis (e.g., VOSviewer) to identify thematic clusters. Highlight methodological inconsistencies and propose standardization frameworks .

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